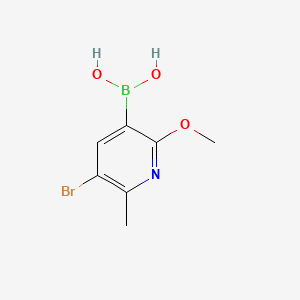
(5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent. For example, 5-bromo-2-methoxy-6-methylpyridine can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves continuous flow processes and the use of more robust catalysts and reagents to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source.
Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₃PO₄), and solvents (e.g., 1,4-dioxane) are commonly used.
Protodeboronation: Radical initiators and proton sources are used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major product is the corresponding hydrogenated pyridine derivative.
Oxidation: The major products are alcohols or ketones.
Applications De Recherche Scientifique
(5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halopyridine, forming a palladium-halide complex.
Transmetalation: The boronic acid transfers its organic group to the palladium center, forming a palladium-carbon bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated for further cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromo-2-methoxypyridin-3-yl)boronic acid
- (6-Methylpyridin-3-yl)boronic acid
- (5-Methoxy-3-pyridineboronic acid)
Uniqueness
(5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both bromine and boronic acid functional groups allows for versatile synthetic applications, particularly in the formation of complex molecules through cross-coupling reactions .
Propriétés
Formule moléculaire |
C7H9BBrNO3 |
|---|---|
Poids moléculaire |
245.87 g/mol |
Nom IUPAC |
(5-bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BBrNO3/c1-4-6(9)3-5(8(11)12)7(10-4)13-2/h3,11-12H,1-2H3 |
Clé InChI |
JFGXVOOGPSWMOM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1OC)C)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Bromophenyl)amino]acetamide](/img/structure/B13462021.png)
![(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-(2,2,2-trifluoroacetamido)acetic acid](/img/structure/B13462025.png)
![2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13462027.png)
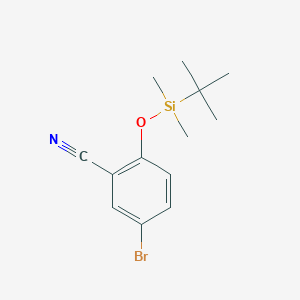
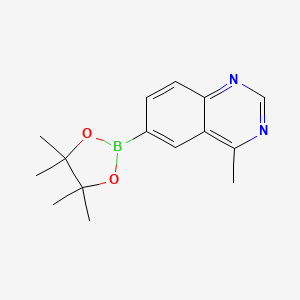
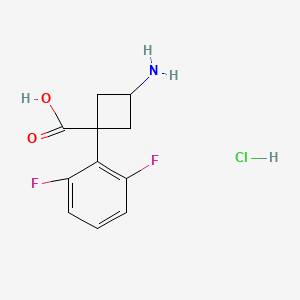
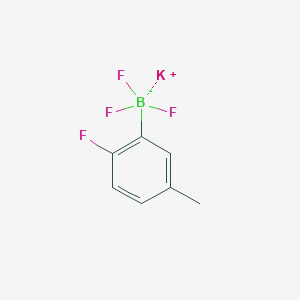
![4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13462055.png)

![Tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13462085.png)
![Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate](/img/structure/B13462086.png)
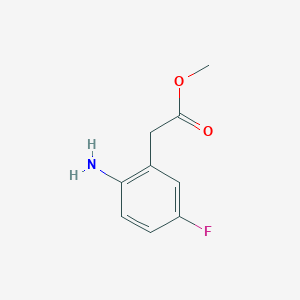
![Ethyl 1-(iodomethyl)-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13462097.png)
![exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13462098.png)
